N-benzyl-N-tert-butyl-2-phenylquinoline-4-carboxamide
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Overview
Description
N-benzyl-N-tert-butyl-2-phenylquinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core substituted with benzyl, tert-butyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-tert-butyl-2-phenylquinoline-4-carboxamide typically involves the condensation of tert-butylamine with benzyl chloride in the presence of a suitable solvent such as dimethylformamide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product . The reaction can be represented as follows:
[ \text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{(CH}_3\text{)}_3\text{CNH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHC(CH}_3\text{)}_3 ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions are common practices to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-tert-butyl-2-phenylquinoline-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydroxylamine and nitrone derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions include hydroxylamine, nitrone, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-benzyl-N-tert-butyl-2-phenylquinoline-4-carboxamide has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-N-tert-butyl-2-phenylquinoline-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-tert-butylamine: A related compound with similar structural features but lacking the quinoline core.
N-tert-butylbenzylamine: Another similar compound used in organic synthesis.
Uniqueness
N-benzyl-N-tert-butyl-2-phenylquinoline-4-carboxamide is unique due to its quinoline core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-benzyl-N-tert-butyl-2-phenylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O/c1-27(2,3)29(19-20-12-6-4-7-13-20)26(30)23-18-25(21-14-8-5-9-15-21)28-24-17-11-10-16-22(23)24/h4-18H,19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTXVUGQRYBVLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CC=CC=C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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